molecular formula C17H14F3NO4 B2619864 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1170253-82-3

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2619864
CAS No.: 1170253-82-3
M. Wt: 353.297
InChI Key: QUHKBVLKSZJJBY-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzodioxole moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine with 4-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to the active site, thereby preventing the formation of pro-inflammatory prostaglandins. The benzodioxole moiety can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanamine
  • N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide

Uniqueness

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to similar compounds.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c18-17(19,20)12-3-1-11(2-4-12)16(22)21-7-8-23-13-5-6-14-15(9-13)25-10-24-14/h1-6,9H,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHKBVLKSZJJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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